molecular formula C19H22N2O5 B14179496 (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920798-93-2

(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

Cat. No.: B14179496
CAS No.: 920798-93-2
M. Wt: 358.4 g/mol
InChI Key: STLXXOTVLUWZTP-LJQANCHMSA-N
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Description

(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzyl chloride and 4-nitrobenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzyl chloride with morpholine under basic conditions to form an intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of morpholine compounds are explored for their therapeutic potential. This compound could be a precursor for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure with an amine group instead of a nitro group.

    (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)morpholine: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of (2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

920798-93-2

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m1/s1

InChI Key

STLXXOTVLUWZTP-LJQANCHMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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